molecular formula C24H23Cl2N3O B1681544 8-Azabicyclo(3.2.1)octan-3-ol, 8-(bis(2-chlorophenyl)methyl)-3-(2-pyrimidinyl)- CAS No. 524019-25-8

8-Azabicyclo(3.2.1)octan-3-ol, 8-(bis(2-chlorophenyl)methyl)-3-(2-pyrimidinyl)-

Cat. No.: B1681544
CAS No.: 524019-25-8
M. Wt: 440.4 g/mol
InChI Key: MQWMHMZNBGQNMT-LDSCYUJKSA-N
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Preparation Methods

The synthesis of SCH486757 involves multiple steps, including the formation of the core bicyclic structure and subsequent functionalization. The key synthetic route includes the following steps:

Chemical Reactions Analysis

SCH486757 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

SCH486757 is unique due to its high selectivity for nociceptin/orphanin FQ peptide receptors compared to other opioid receptors . Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and selectivity profiles.

Properties

CAS No.

524019-25-8

Molecular Formula

C24H23Cl2N3O

Molecular Weight

440.4 g/mol

IUPAC Name

(1S,5R)-8-[bis(2-chlorophenyl)methyl]-3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C24H23Cl2N3O/c25-20-8-3-1-6-18(20)22(19-7-2-4-9-21(19)26)29-16-10-11-17(29)15-24(30,14-16)23-27-12-5-13-28-23/h1-9,12-13,16-17,22,30H,10-11,14-15H2/t16-,17+,24?

InChI Key

MQWMHMZNBGQNMT-LDSCYUJKSA-N

SMILES

C1CC2CC(CC1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)(C5=NC=CC=N5)O

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)(C5=NC=CC=N5)O

Canonical SMILES

C1CC2CC(CC1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)(C5=NC=CC=N5)O

Appearance

Solid powder

Key on ui other cas no.

524019-25-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8-(bis(2-chlorophenyl)methyl)-3-(2-pyrimidinyl)-8-azabicyclo(3.2.1)octan-3-ol
SCH 486757
SCH-486757
SCH486757

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azabicyclo(3.2.1)octan-3-ol, 8-(bis(2-chlorophenyl)methyl)-3-(2-pyrimidinyl)-
Reactant of Route 2
8-Azabicyclo(3.2.1)octan-3-ol, 8-(bis(2-chlorophenyl)methyl)-3-(2-pyrimidinyl)-
Reactant of Route 3
8-Azabicyclo(3.2.1)octan-3-ol, 8-(bis(2-chlorophenyl)methyl)-3-(2-pyrimidinyl)-
Reactant of Route 4
Reactant of Route 4
8-Azabicyclo(3.2.1)octan-3-ol, 8-(bis(2-chlorophenyl)methyl)-3-(2-pyrimidinyl)-
Reactant of Route 5
8-Azabicyclo(3.2.1)octan-3-ol, 8-(bis(2-chlorophenyl)methyl)-3-(2-pyrimidinyl)-
Reactant of Route 6
8-Azabicyclo(3.2.1)octan-3-ol, 8-(bis(2-chlorophenyl)methyl)-3-(2-pyrimidinyl)-

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